

An In-Depth Technical Guide to the Crystal Structure of Anhydrous Manganese Sulfate

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Compound of Interest

Compound Name: Manganese sulfate

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the crystal structure of anhydrous **manganese sulfate** (MnSO_4). The information presented herein is curated for professionals in research and development who require detailed crystallographic data and experimental methodologies.

Anhydrous **manganese sulfate**, a white crystalline solid, is a significant compound in various industrial and scientific applications.^{[1][2]} Understanding its crystal structure is fundamental to elucidating its physicochemical properties and predicting its behavior in different environments.

Crystallographic Data

The crystal structure of anhydrous **manganese sulfate** has been determined to be orthorhombic.^{[3][4]} It is isostructural with several other divalent metal sulfates, such as magnesium sulfate (MgSO_4) and nickel sulfate (NiSO_4).^[3] The crystallographic data are summarized in the tables below.

Table 1: Crystal System and Space Group of Anhydrous MnSO_4

Parameter	Value	Reference(s)
Crystal System	Orthorhombic	^{[3][4][5]}
Space Group	Cmcm (No. 63)	^{[3][5][6]}

Table 2: Lattice Parameters of Anhydrous MnSO₄

Different studies have reported slightly varying lattice parameters, which can be attributed to differences in experimental conditions and refinement methods.

a (Å)	b (Å)	c (Å)	α (°)	β (°)	γ (°)	Reference(s)
5.267	8.046	6.848	90	90	90	[3]
5.264	8.040	6.846	90	90	90	[3]
5.28	8.06	6.76	90	90	90	[5]
5.267	8.046	6.848	90	90	90	[4]

Table 3: Atomic Coordinates and Wyckoff Positions

The atomic positions within the conventional unit cell are crucial for a complete description of the crystal structure.

Atom	Wyckoff Position	x	y	z	Reference(s)
Mn	4a	0	0	0	[5]
S	4c	0.5	0.85293	0.75	[5]
O1	8f	0.5	0.246563	0.429796	[5]
O2	8g	0.270089	0.038583	0.25	[5]

Table 4: Selected Interatomic Distances and Angles

The manganese ion (Mn²⁺) is coordinated to six oxygen atoms, forming a distorted octahedron (MnO₆). The sulfur atom is tetrahedrally coordinated to four oxygen atoms (SO₄).[5]

Bond/Angle	Distance (Å) / Angle (°)	Reference(s)
MnO ₆ Octahedron		
Mn-O Bond Lengths	2.10 (x2), 2.23 (x4)	[5]
O(1)-O(2)	3.13	[3]
O(1)-O(2')	3.03	[3]
O(2)-O(2')	2.84	[3]
SO ₄ Tetrahedron		
S-O Bond Lengths	1.46 (x2), 1.50 (x2)	[5]
O(1)-O(1')	2.45	[3]
O(1)-O(2)	2.38	[3]
O(2)-O(2')	2.42	[3]

Experimental Protocols

The determination of the crystal structure of anhydrous **manganese sulfate** is typically achieved through powder X-ray diffraction (XRD). The following provides a detailed methodology based on published literature.[3]

2.1 Sample Preparation

- **Starting Material:** Manganese(II) sulfate monohydrate (MnSO₄·H₂O) is used as the precursor.
- **Dehydration:** The hydrated salt is heated to 180 °C in a vacuum oven.
- **Duration:** The heating process is maintained for several days to ensure complete removal of water.
- **Verification:** The weight loss of the sample is monitored to confirm it corresponds to the theoretical value for the conversion to the anhydrous form. The final product should be a white crystalline powder.[1][2]

- **Sample Mounting:** The finely ground anhydrous MnSO_4 powder is carefully packed into a sample holder for XRD analysis.

2.2 X-ray Diffraction Data Collection

- **Instrumentation:** A powder diffractometer (e.g., Norelco diffractometer) is used.
- **X-ray Source:** Filtered $\text{Cu K}\alpha$ radiation ($\lambda = 1.542 \text{ \AA}$) is employed.^[3]
- **Detector:** A scintillation counter or a similar high-sensitivity detector is used to measure the diffracted X-ray intensities.
- **Scan Type:** A continuous 2θ scan is performed over a specified angular range to collect the diffraction pattern.
- **Data Acquisition:** The intensity of the diffracted X-rays is recorded as a function of the 2θ angle.

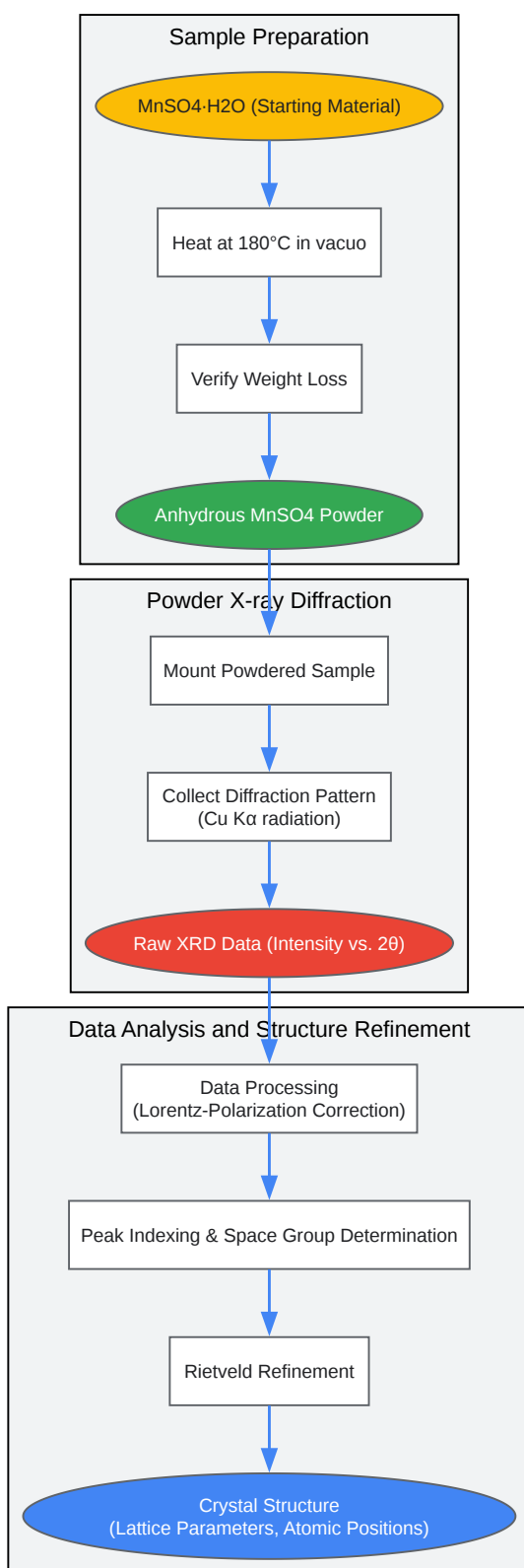
2.3 Structure Determination and Refinement

- **Peak Indexing:** The positions of the diffraction peaks in the experimental pattern are used to determine the unit cell parameters and the Bravais lattice.
- **Space Group Determination:** Systematic absences in the diffraction pattern are analyzed to identify the crystal's space group.
- **Structure Solution:** The initial atomic positions are determined using direct methods or by analogy with isostructural compounds.
- **Rietveld Refinement:** The entire calculated powder diffraction pattern is fitted to the experimental pattern by refining structural parameters such as lattice parameters, atomic coordinates, and thermal parameters, as well as instrumental parameters. This method allows for the precise determination of the crystal structure from powder diffraction data.
- **Data Analysis:** The integrated intensities of the diffraction peaks are corrected for Lorentz and polarization effects.

Visualizations

Experimental Workflow for Crystal Structure Determination

The following diagram illustrates the logical workflow for determining the crystal structure of anhydrous **manganese sulfate** using powder X-ray diffraction.



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Workflow for Crystal Structure Determination of Anhydrous MnSO₄.

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